Methods
The synthesis of Truli involves several key steps that focus on constructing its unique molecular framework. The compound features a thiazolidine-2-imine core linked to a hydrophobic benzyl group. The synthetic route typically includes:
Technical details regarding these steps can be found in recent studies that detail improvements in potency and physicochemical properties through structural modifications .
Structure
The molecular structure of Truli can be represented by its chemical formula . Its structure includes:
The arrangement of these components contributes to its inhibitory action on LATS kinases by fitting into their active site .
Data
Truli has a CAS Registry Number of 1424635-83-5 and a PubChem CID of 71890885. Its InChIKey is VTXBMVZVPUSAJF-UHFFFAOYSA-N, which can be used for database searches related to its chemical properties .
Reactions
Truli primarily functions through competitive inhibition of LATS kinases. In vitro studies have demonstrated that Truli binds to the ATP-binding site of LATS1 and LATS2, preventing substrate phosphorylation. This inhibition leads to the activation of Yes-associated protein (YAP) signaling pathways, promoting cell proliferation.
Technical details regarding these reactions include:
Process
Truli exerts its biological effects by inhibiting LATS kinases, which are integral components of the Hippo signaling pathway. When LATS activity is inhibited:
This mechanism highlights Truli's potential applications in regenerative medicine and cancer therapy by promoting cellular regeneration and growth .
Physical Properties
Chemical Properties
Relevant analyses indicate that further structural modifications could improve solubility and bioavailability, making it more suitable for therapeutic applications .
Truli has significant scientific uses, particularly in:
CAS No.: 15302-16-6
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7
CAS No.: 55337-75-2